molecular formula C7H4BrF2NO2 B13571020 5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid

5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B13571020
M. Wt: 252.01 g/mol
InChI Key: MYYCNCJFKRAYNE-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid typically involves the bromination and difluoromethylation of pyridine derivatives. One common method involves the use of 2-bromo-5-(difluoromethyl)pyridine as a starting material. This compound can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 2-Bromo-4-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

5-Bromo-4-(difluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

5-bromo-4-(difluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-4-2-11-5(7(12)13)1-3(4)6(9)10/h1-2,6H,(H,12,13)

InChI Key

MYYCNCJFKRAYNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)C(F)F

Origin of Product

United States

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